

# Spectroscopic Profile of 3-Aminobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Aminobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminobenzaldehyde**, a versatile organic compound with applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals.<sup>[1][2]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data for **3-Aminobenzaldehyde**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Chemical Shifts for **3-Aminobenzaldehyde**.

Proton	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CHO	8.49	s	-
Ar-H	7.16 – 7.08	m	-
Ar-H	6.98	d	7.3
Ar-H	6.72	d	7.5
-NH <sub>2</sub>	5.28	s	-

Data obtained in DMSO-d<sub>6</sub> at 600 MHz.[3]

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for **3-Aminobenzaldehyde**.

Carbon	Chemical Shift ( $\delta$ ) in ppm
C=O	162.24
C-NH <sub>2</sub>	149.48
Ar-C	134.84
Ar-CH	129.78
Ar-CH	117.61
Ar-CH	117.44
Ar-CH	112.80

Data obtained in DMSO-d<sub>6</sub> at 151 MHz.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Aminobenzaldehyde** will exhibit characteristic absorption bands for its aldehyde, amino, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for **3-Aminobenzaldehyde**.

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (Amine)	Stretch	3400-3250 (two bands for primary amine)	Medium
C-H (Aromatic)	Stretch	3100-3000	Medium to Weak
C-H (Aldehyde)	Stretch	2830-2695 (often two weak bands)	Weak
C=O (Aldehyde)	Stretch	~1700	Strong
C=C (Aromatic)	Stretch	1600-1450	Medium to Strong
C-N (Aromatic Amine)	Stretch	1335-1250	Strong
N-H (Amine)	Bend	1650-1580	Medium
C-H (Aromatic)	Out-of-plane Bend	900-675	Strong

Expected ranges are based on typical values for aromatic aldehydes and amines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds like **3-Aminobenzaldehyde** typically show multiple absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for **3-Aminobenzaldehyde**.

Transition	Expected $\lambda_{\text{max}}$ (nm)
$\pi \rightarrow \pi$	~200-220
$\pi \rightarrow \pi$ (Benzene Ring)	~250-280
$n \rightarrow \pi^*$ (Carbonyl)	~300-330

The presence of the amino and aldehyde groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[11][12][13] The amino group, in particular, can lead to a band around 310 nm.[14]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Aminobenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube.[15] Ensure the solid is completely dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:** Acquire the  $^1H$  NMR spectrum. Following this, set the parameters for the  $^{13}C$  NMR experiment and acquire the spectrum. Standard acquisition parameters are typically used, but can be optimized as needed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid **3-Aminobenzaldehyde** is placed directly on the ATR crystal.[16] Pressure is applied to ensure good contact.

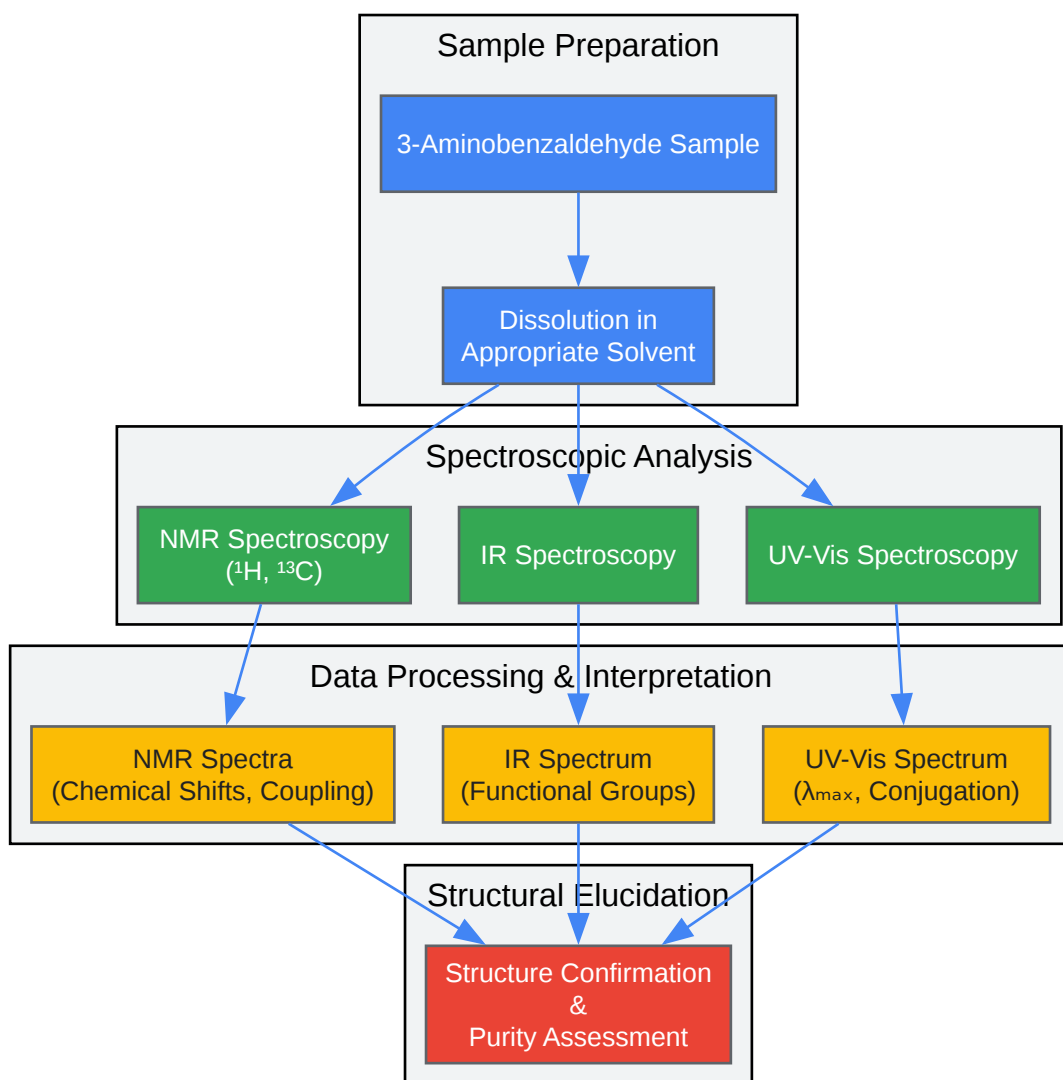
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded.
- **Sample Spectrum:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **3-Aminobenzaldehyde** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0. A blank solution containing only the solvent is also prepared.<sup>[17]</sup>
- **Instrument Setup:** Place the cuvette with the blank solution in the spectrophotometer and record a baseline spectrum.<sup>[17]</sup>
- **Data Acquisition:** Replace the blank cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
- **Data Analysis:** The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are determined from the spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Aminobenzaldehyde**.



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